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Compound of Interest

Compound Name:
2-(methylamino)-N-

propylacetamide

Cat. No.: B2394039 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationships of small molecules is paramount. This guide provides a comparative

analysis of the bioactivity of several classes of N-substituted acetamide and amino acid

derivatives. It is important to note that a comprehensive search of scientific literature and

chemical databases yielded no publicly available bioactivity data for the specific compound 2-
(methylamino)-N-propylacetamide. Therefore, this guide focuses on analogous structures to

provide a broader context of the potential biological activities within this chemical class.

Executive Summary
While direct experimental data for 2-(methylamino)-N-propylacetamide is unavailable, this

guide explores the diverse bioactivities of structurally related N-substituted acetamide and

amino acid derivatives. The reviewed compound classes demonstrate a wide range of

pharmacological effects, including antimycobacterial, fungicidal, anticoagulant, and

antimicrobial activities. This comparative analysis highlights how modifications to the core

acetamide structure can significantly influence biological targets and efficacy.
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The following tables summarize the quantitative bioactivity data for different classes of N-

substituted acetamide and amino acid derivatives.

Table 1: Antimycobacterial and Antifungal Activity of N-Alkyl-3-(alkylamino)-pyrazine-2-

carboxamides

Compound ID R¹ R²

M.
tuberculosis
H37Rv MIC
(µg/mL)

T.
mentagrophyt
es MIC
(µmol/L)

14 CH₃ C₆H₁₃ 25 >250

15 CH₃ C₇H₁₅ 25 125

16 CH₃ C₈H₁₇ 25 62.5

8 C₈H₁₇ Cl >100 62.5

Table 2: Fungicidal Activity of 2-((2-hydroxyphenyl)methylamino)acetamide Derivatives

Compound ID R
S. sclerotiorum
EC₅₀ (µg/mL)

P. capsici EC₅₀
(µg/mL)

5a H >50 >50

5e 4-Cl 2.89 5.16

5h 2,4-diCl 4.32 7.81

Chlorothalonil

(Control)
- 15.73 20.34

Table 3: Anticoagulant Activity of N-phenyl-2-(phenyl-amino) acetamide Derivatives
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Compound ID Substituents
Prothrombin Time (sec) at
10 µM

4
4-Chloro (Ring A), 3-Nitro

(Ring B)
28.5 ± 0.7

7
4-Methoxy (Ring A), 4-Nitro

(Ring B)
27.8 ± 0.5

15
3-Nitro (Ring A), 4-Chloro

(Ring B)
29.1 ± 0.6

16
3-Nitro (Ring A), 4-Methoxy

(Ring B)
28.3 ± 0.4

19
4-Nitro (Ring A), 4-Chloro

(Ring B)
29.5 ± 0.8

Control (Saline) - 12.5 ± 0.5

Table 4: Antimicrobial Activity of N-Substituted β-Amino Acid Derivatives

Compound ID R
S. aureus MIC
(µg/mL)

M. luteum MIC
(µg/mL)

9a H >100 50

9b 5-CH₃ 50 25

9c 5-Cl 25 25

10b 5-CH₃ 50 25

10c 5-Cl 25 25

Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.

Antimycobacterial and Antifungal Activity Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The antimycobacterial activity of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides was

determined using a standard microplate dilution method. Briefly, compounds were dissolved in

DMSO and serially diluted in Middlebrook 7H9 broth supplemented with OADC enrichment.

Mycobacterium tuberculosis H37Rv was added to each well, and the plates were incubated at

37°C for 7 days. The minimal inhibitory concentration (MIC) was defined as the lowest

concentration of the compound that visually inhibited bacterial growth. Antifungal activity

against Trichophyton mentagrophytes was assessed using a similar microdilution method in

RPMI-1640 medium, with incubation at 28°C for 5 days.[1][2][3][4][5]

Fungicidal Activity Assay
The fungicidal activity of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives was

evaluated using a mycelial growth rate method. The compounds were dissolved in acetone and

added to potato dextrose agar (PDA) at various concentrations. Mycelial plugs of Sclerotinia

sclerotiorum and Phytophthora capsici were placed on the center of the agar plates and

incubated at 25°C. The diameter of the fungal colonies was measured after 3-5 days, and the

EC₅₀ values were calculated by probit analysis.[6]

Anticoagulant Activity Assay (Prothrombin Time)
The in vitro anticoagulant activity of N-phenyl-2-(phenyl-amino) acetamide derivatives was

assessed by measuring the prothrombin time (PT). Human plasma was incubated with the test

compounds or control at 37°C for 3 minutes. Thromboplastin reagent was then added, and the

time to clot formation was measured using a coagulometer. An increase in the prothrombin time

indicates anticoagulant activity.[7]

Antimicrobial Activity Assay (MIC Determination)
The antimicrobial activity of N-substituted β-amino acid derivatives was determined by the

broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines. Bacteria (Staphylococcus aureus and Micrococcus luteus) were cultured in Mueller-

Hinton broth. The compounds were serially diluted in 96-well plates, and a standardized

bacterial inoculum was added. The plates were incubated at 37°C for 24 hours. The MIC was

determined as the lowest concentration of the compound that completely inhibited visible

bacterial growth.[8][9][10]
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Mechanisms of Action and Signaling Pathways
The diverse bioactivities of these acetamide analogs stem from their interaction with distinct

molecular targets and pathways.

N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides:
Inhibition of Photosynthetic Electron Transport
While the precise antimycobacterial target was not fully elucidated in the reviewed studies, a

strong correlation was found between the lipophilicity of these compounds and their ability to

inhibit photosynthetic electron transport (PET) in spinach chloroplasts. This suggests a

potential mechanism involving the disruption of cellular energy metabolism.

Photosystem II
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Caption: Proposed inhibition of the plastoquinone pool in the photosynthetic electron transport

chain.

2-((2-hydroxyphenyl)methylamino)acetamide
Derivatives: Succinate Dehydrogenase (SDH) Inhibition
Molecular docking studies suggest that these fungicidal compounds act as succinate

dehydrogenase inhibitors (SDHIs). SDH is a key enzyme in both the citric acid cycle and the

electron transport chain, and its inhibition disrupts fungal respiration and energy production.[6]

[11][12][13][14]
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Caption: Inhibition of Succinate Dehydrogenase (Complex II) by acetamide derivatives.

N-phenyl-2-(phenyl-amino) acetamide Derivatives:
Factor VIIa Inhibition
These compounds exhibit anticoagulant activity by inhibiting Factor VIIa (FVIIa), a crucial

serine protease in the extrinsic pathway of the coagulation cascade. By blocking FVIIa, these

molecules prevent the activation of Factor X, thereby halting the downstream production of

thrombin and the formation of a fibrin clot.[7][15][16][17][18][19]
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Caption: Inhibition of Factor VIIa in the extrinsic pathway of the coagulation cascade.

N-Substituted β-Amino Acid Derivatives: Inhibition of
Bacterial Cell Wall Synthesis
The antimicrobial activity of these derivatives against Gram-positive bacteria suggests a

mechanism involving the disruption of cell wall synthesis. Bacterial cell walls contain a unique

peptidoglycan layer that is essential for their structural integrity. Inhibitors of cell wall synthesis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2394039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


often target the enzymes responsible for cross-linking the peptidoglycan strands, leading to a

weakened cell wall and eventual cell lysis.[20][21][22][23][24]
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Caption: Putative inhibition of the transpeptidation step in bacterial cell wall synthesis.

Conclusion
The exploration of N-substituted acetamide and amino acid derivatives reveals a rich and

diverse field of bioactivity. While the specific biological profile of 2-(methylamino)-N-
propylacetamide remains to be determined, the analysis of its structural analogs provides

valuable insights into the potential pharmacological properties of this chemical class. The
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presented data underscores the profound impact of subtle structural modifications on biological

activity, offering a foundation for the rational design of novel therapeutic agents targeting a

range of diseases, from infectious diseases to thrombosis. Further investigation into the

bioactivity of 2-(methylamino)-N-propylacetamide and its close analogs is warranted to fully

understand its potential within the broader landscape of medicinal chemistry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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